molecular formula C11H19ClN2 B1285328 4-Amino-N-ethyl-N-isopropylaniline hydrochloride CAS No. 91215-79-1

4-Amino-N-ethyl-N-isopropylaniline hydrochloride

Cat. No. B1285328
CAS RN: 91215-79-1
M. Wt: 214.73 g/mol
InChI Key: MRSCGJRIQPNDKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-halo-2-aminoquinolines, has been achieved through palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. This method demonstrates a regioselective approach to constructing various aminoquinolines with moderate to excellent yields. Although the synthesis of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride is not explicitly described, the principles of palladium-catalyzed reactions and oxidative cyclization could potentially be applied to its synthesis .

Molecular Structure Analysis

While the molecular structure of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride is not analyzed in the provided papers, the structure of 4-hydroxy-N-methylproline from the red alga Chondria coerulescens is discussed. Spectral information is provided for this unusual amino acid, which could be relevant when considering the spectral analysis of similar compounds. The identification of functional groups and their spectral features is crucial for understanding the molecular structure of any compound .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride. However, the synthesis of 4-halo-2-aminoquinolines involves a palladium-catalyzed reaction, which is a type of chemical reaction that could be relevant when considering the reactivity of similar aniline derivatives. The oxidative cyclization process and the potential for further reactions, such as Buchwald-Hartwig cross-coupling, are important considerations in the analysis of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride are not discussed in the provided papers. However, the synthesis and identification of related compounds suggest that techniques such as spectral analysis are important for determining these properties. The yields and substrate scope reported for the synthesis of 4-halo-2-aminoquinolines indicate that the physical properties such as solubility and stability could be inferred for similar compounds .

Scientific Research Applications

  • Synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex

    • Application Summary: The 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized . The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
    • Methods of Application: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
    • Results or Outcomes: The complex under study was examined for antibacterial activity . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .
  • Synthesis of N-Substituted Ureas

    • Application Summary: A practically simple, mild and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
    • Results or Outcomes: The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
  • Synthesis of N-Substituted Ureas
    • Application Summary: N-substituted urea derivatives have direct applications as agrochemicals or pharmaceutical agents . They also serve as building blocks for various other important chemicals of high commercial interest .
    • Methods of Application: A practically simple, catalyst-free, and scalable method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
    • Results or Outcomes: This methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSCGJRIQPNDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583369
Record name N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-N-isopropylaniline hydrochloride

CAS RN

220844-81-5, 91215-79-1
Record name 1,4-Benzenediamine, N1-ethyl-N1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220844-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Palmieri, T Iannitti, V Sblendorio - The Internet Journal of Aesthetic …, 2009 - academia.edu
… Fort is a colorimetric test based on the properties of an amine derivative employed as chromogen, ie CHNH2 (4-Amino-N-ethyl-N-isopropylaniline hydrochloride), aiming at producing a …
Number of citations: 2 www.academia.edu
B Palmieri, V Sblendorio - Advanced Protocols in Oxidative Stress II, 2010 - Springer
… oxygen radicals testing (FORT) is a colorimetric test based on the properties of an amine derivative employed as chromagen, ChNH 2 (4-Amino-N-ethyl-N-isopropylaniline hydrochloride…
Number of citations: 26 link.springer.com
M Dutta, UK Biswas, R Chakraborty… - International J Herbal …, 2014 - florajournal.com
The complications of diabetes are mainly as a result imbalance between oxidative stress and antioxidant defence. Several plant products are being reported to be effective in this …
Number of citations: 3 www.florajournal.com
R Burdi, JF Rolland, B Fraysse… - Journal of applied …, 2009 - journals.physiology.org
… FORT is based on the properties of the amine derivative 4-amino-N-ethyl-N-isopropylaniline hydrochloride to produce the chromogen, a fairly long-lived radical cation, proportional to …
Number of citations: 91 journals.physiology.org
F Andreetta, P Confalonieri, L De Benedictis… - Hum. Mol …, 2014 - researchgate.net
… FORT is based on the properties of the amine derivative 4-amino-N-ethyl-N-isopropylaniline hydrochloride to produce the chromogen, a fairly long-lived radical cation, proportional to …
Number of citations: 2 www.researchgate.net

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